N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17471479
InChI: InChI=1S/C34H36N6O7/c1-20(2)30(42)36-33-35-29-28(31(43)37-33)38-39-40(29)32-27(41)18-26(47-32)19-46-34(21-8-6-5-7-9-21,22-10-14-24(44-3)15-11-22)23-12-16-25(45-4)17-13-23/h5-17,20,26-27,32,41H,18-19H2,1-4H3,(H2,35,36,37,42,43)/t26-,27+,32+/m0/s1
SMILES:
Molecular Formula: C34H36N6O7
Molecular Weight: 640.7 g/mol

N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide

CAS No.:

Cat. No.: VC17471479

Molecular Formula: C34H36N6O7

Molecular Weight: 640.7 g/mol

* For research use only. Not for human or veterinary use.

N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide -

Specification

Molecular Formula C34H36N6O7
Molecular Weight 640.7 g/mol
IUPAC Name N-[3-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide
Standard InChI InChI=1S/C34H36N6O7/c1-20(2)30(42)36-33-35-29-28(31(43)37-33)38-39-40(29)32-27(41)18-26(47-32)19-46-34(21-8-6-5-7-9-21,22-10-14-24(44-3)15-11-22)23-12-16-25(45-4)17-13-23/h5-17,20,26-27,32,41H,18-19H2,1-4H3,(H2,35,36,37,42,43)/t26-,27+,32+/m0/s1
Standard InChI Key KBZFIEVFXMAWCM-PYYUSEHKSA-N
Isomeric SMILES CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3[C@@H](C[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Canonical SMILES CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(CC(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Introduction

Structural Features

The compound contains several stereocenters, making it stereochemically complex:

  • It exhibits specific stereochemistry at positions 2R,3R,2R, 3R, and 5S5S in the tetrahydrofuran ring.

  • The presence of bulky groups like bis(4-methoxyphenyl) contributes to its structural rigidity and hydrophobic interactions.

Synthesis

While specific synthetic routes for this compound are not detailed in the sources, similar compounds are often synthesized via multistep organic reactions involving:

  • Protection and functionalization of hydroxyl groups in tetrahydrofuran derivatives.

  • Formation of triazolopyrimidine cores through cyclization reactions.

  • Introduction of aryl groups using Friedel-Crafts or nucleophilic substitution reactions.

Potential Applications

  • Pharmaceutical Research:

    • The triazolopyrimidine scaffold is a known pharmacophore in antiviral and anticancer agents.

    • Hydroxytetrahydrofuran derivatives are often explored as nucleoside analogs for antiviral therapies .

  • Drug Design:

    • The compound's bulky bis(4-methoxyphenyl) group may enhance lipophilicity and target membrane-associated proteins.

    • Its stereochemistry could allow selective binding to biological targets.

  • Biological Activity:

    • Although specific activity data for this compound is unavailable, related structures exhibit inhibitory effects on enzymes like reverse transcriptase or kinases .

Computational Insights

Molecular docking studies could provide insights into the compound's binding affinity to biological targets such as viral enzymes or cancer-related proteins:

  • The triazolopyrimidine unit may act as a hydrogen bond donor/acceptor.

  • The tetrahydrofuran moiety could mimic sugar moieties in nucleotides.

Challenges and Future Directions

  • Synthesis Complexity:

    • Multi-step synthesis with high stereochemical control is required.

    • Optimization of yield and purity remains critical.

  • Biological Evaluation:

    • Comprehensive in vitro and in vivo studies are essential to establish pharmacological profiles.

  • Derivatization:

    • Modifications at the hydroxytetrahydrofuran or triazolopyrimidine moieties could enhance potency or selectivity.

This compound represents a promising scaffold for further exploration in medicinal chemistry due to its unique structural features and potential biological activities. Further research should focus on its synthesis optimization, biological evaluation, and potential therapeutic applications.

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